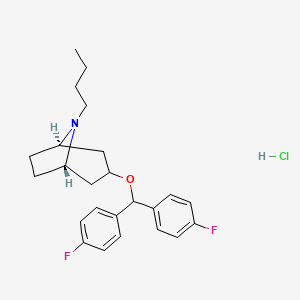

JHW007 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYMGBAYGRUKNZ-DHWZJIOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JHW007 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007 hydrochloride is a novel benztropine (B127874) analog with a high affinity for the dopamine (B1211576) transporter (DAT).[1] Unlike typical dopamine reuptake inhibitors (DRIs) such as cocaine, JHW007 exhibits an atypical pharmacological profile, functioning as a potent cocaine antagonist with low abuse liability.[2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is as an atypical dopamine reuptake inhibitor .[4] It binds with high affinity to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and leading to a gradual and sustained increase in extracellular dopamine levels.[4] This mode of action contrasts sharply with that of cocaine, which induces a rapid and pronounced spike in dopamine, a key factor in its reinforcing and addictive properties.

A crucial aspect of JHW007's atypical profile is its interaction with the DAT in a closed or occluded conformation .[4] This distinct binding mode is thought to underlie the slower onset and reduced peak of extracellular dopamine elevation observed with JHW007 compared to cocaine.[4]

Furthermore, evidence suggests a secondary mechanism involving the direct antagonism of the D2 autoreceptor .[4][5] This action may contribute to its unique pharmacological effects by modulating dopamine neuron firing and neurotransmission.[5] The binding of JHW007 to the DAT has also been shown to be sodium-independent, another feature distinguishing it from typical cocaine-like ligands.[1]

While JHW007 demonstrates high selectivity for the DAT, it also exhibits some affinity for σ-binding sites and H1 histamine (B1213489) receptors.[6] The precise contribution of these off-target interactions to its overall pharmacological profile, particularly its cocaine-antagonist effects, remains an area of ongoing investigation.[6]

Quantitative Data Summary

The following tables summarize the key binding affinities and functional potencies of this compound from various in vitro and in vivo studies.

Table 1: Radioligand Binding Affinities (Kd) of [3H]JHW007 and [3H]WIN 35428

| Radioligand | Preparation | Binding Model | High-Affinity Kd (nM) | Low-Affinity Kd (nM) |

| [3H]JHW 007 | Rat Striatal Membranes | Two-site | 7.40 | 4400 |

| [3H]JHW 007 | Mouse Striatal Membranes | Two-site | 8.18 | 2750 |

| [3H]JHW 007 | hDAT-transfected N2A Membranes | One-site | 43.7 | - |

| [3H]WIN 35428 | Rat Striatal Membranes | One-site | 4.21 | - |

| [3H]WIN 35428 | Mouse Striatal Membranes | One-site | 8.99 | - |

| Data sourced from[1][2] |

Table 2: Functional Activity of JHW007

| Assay | Parameter | Value |

| Dopamine Uptake Inhibition | IC50 | 24.6 ± 1.97 nM |

| Data sourced from[6] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathways for JHW007 and its logical relationship as a cocaine antagonist.

Caption: Proposed signaling pathway of this compound.

Caption: Comparative mechanism of Cocaine and JHW007 at the DAT.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

This protocol is adapted from studies characterizing the binding of [3H]JHW007 to the dopamine transporter.[2]

Objective: To determine the binding affinity (Kd) and density (Bmax) of JHW007 at the DAT in rodent striatal membranes and hDAT-transfected cells.

Materials:

-

[3H]JHW 007 (Specific Activity: 50 Ci/mmol)

-

[3H]WIN 35428 (Specific Activity: 84 Ci/mmol)

-

Unlabeled JHW007 and WIN 35428

-

GBR 12909 (for nonspecific binding determination)

-

Cocaine HCl (for nonspecific binding determination)

-

Rat/mouse striatal tissue or hDAT/N2A neuroblastoma cells

-

Modified sucrose (B13894) phosphate (B84403) buffer (0.32 M sucrose, 7.74 mM Na2HPO4, 2.26 mM NaH2PO4, pH 7.4)

-

Whatman GF/B filters, pre-soaked in 0.3% polyethyleneimine

-

Scintillation counter

Membrane Preparation:

-

Dissect striata from rat or mouse brains and freeze immediately, or wash hDAT/N2A cells with ice-cold buffer.

-

Homogenize tissues or cells in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 20,000g for 10 minutes at 4°C.

-

Resuspend the resulting pellet in buffer and recentrifuge.

-

Suspend the final pellet in buffer to a concentration of 10 mg (original wet weight) per ml.

Binding Assay Protocol:

-

Set up assay tubes containing 0.5 ml of sucrose phosphate buffer.

-

For saturation experiments, add increasing concentrations of [3H]JHW 007 or [3H]WIN 35428.

-

For homologous competition experiments, add a fixed concentration of radioligand (e.g., 0.5 nM) and increasing concentrations of unlabeled ligand.

-

Add 1.0 mg of membrane preparation to each tube.

-

Define nonspecific binding in parallel tubes containing a high concentration of a competing ligand (e.g., 100 µM GBR 12909 for [3H]JHW 007 or 100 µM cocaine for [3H]WIN 35428).

-

Incubate tubes for 120 minutes on ice to reach equilibrium.

-

Terminate the incubation by rapid filtration through pre-soaked Whatman GF/B filters.

-

Wash the filters rapidly with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using nonlinear regression to determine Kd and Bmax values.

Caption: Experimental workflow for radioligand binding assays.

In Vivo Dopamine Transporter Occupancy

This protocol is based on studies assessing the in vivo binding of JHW007 to the DAT.[6]

Objective: To determine the rate and extent of DAT occupancy by JHW007 in vivo.

Materials:

-

This compound

-

Cocaine hydrochloride

-

[125I]RTI-121 (radioligand for DAT)

-

Saline

-

Rodents (e.g., mice)

-

Gamma counter

Procedure:

-

Administer various doses of JHW007 or cocaine to different groups of animals.

-

At various time points after drug administration, inject a tracer dose of [125I]RTI-121.

-

After a set time for the radioligand to distribute and bind (e.g., 30 minutes), euthanize the animals.

-

Rapidly dissect the brain regions of interest (e.g., striatum) and a reference region with low DAT density (e.g., cerebellum).

-

Measure the radioactivity in the tissue samples using a gamma counter.

-

Calculate the specific binding of [125I]RTI-121 in the striatum by subtracting the radioactivity in the cerebellum.

-

Determine the percentage of DAT occupancy by comparing the specific binding in JHW007-treated animals to that in vehicle-treated control animals.

-

Plot DAT occupancy as a function of time and dose to determine the kinetics of in vivo binding.

Caption: Experimental workflow for in vivo DAT occupancy studies.

Patch-Clamp Electrophysiology

This protocol is a generalized representation based on the methodology used to study the effects of JHW007 on dopamine neurons.[5]

Objective: To investigate the effects of JHW007 on the electrophysiological properties of midbrain dopamine neurons, including firing rate and D2 autoreceptor-mediated currents.

Materials:

-

This compound

-

Cocaine

-

Artificial cerebrospinal fluid (aCSF)

-

Mouse brain slice preparation equipment (vibratome)

-

Patch-clamp electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

-

Glass micropipettes for recording

Procedure:

-

Prepare acute brain slices (e.g., 300 µm thick) containing the substantia nigra or ventral tegmental area from mice.

-

Maintain slices in oxygenated aCSF.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Identify dopamine neurons for recording using visual guidance (e.g., infrared-differential interference contrast microscopy).

-

Establish a whole-cell patch-clamp recording from a dopamine neuron.

-

Record baseline neuronal activity, including spontaneous firing rate.

-

To assess D2 autoreceptor function, electrically evoke dopamine release and record the resulting inhibitory postsynaptic currents (IPSCs) mediated by D2 receptors.

-

Bath-apply JHW007 at various concentrations to the slice.

-

Record changes in the neuron's firing rate and the amplitude and duration of the D2 receptor-mediated IPSCs in the presence of JHW007.

-

Compare the effects of JHW007 to those of a typical DAT inhibitor like cocaine.

Conclusion

This compound represents a significant departure from classical dopamine reuptake inhibitors. Its unique mechanism of action, characterized by high-affinity binding to an occluded conformation of the DAT and potential direct D2 autoreceptor antagonism, results in a pharmacological profile that is not reinforcing and effectively antagonizes the behavioral effects of cocaine.[3][4][5] The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of JHW007 and similar atypical DAT inhibitors in the treatment of cocaine addiction.

References

- 1. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JHW-007 - Wikipedia [en.wikipedia.org]

- 5. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

JHW007 Hydrochloride: A Comprehensive Analysis of its Primary Molecular Target

For Immediate Release

This technical guide provides an in-depth analysis of the primary molecular target of JHW007 hydrochloride, a benztropine (B127874) analog with significant potential in the treatment of cocaine addiction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, binding affinities, and the experimental methodologies used in its characterization.

Executive Summary

This compound is a potent and atypical dopamine (B1211576) reuptake inhibitor that has demonstrated efficacy in blocking the stimulant and rewarding effects of cocaine in preclinical models.[1][2] Extensive research has identified the dopamine transporter (DAT) as the primary biological target of JHW007.[1][3] Unlike typical dopamine reuptake inhibitors such as cocaine, JHW007 exhibits a unique binding profile and functional activity at the DAT, contributing to its therapeutic potential without significant abuse liability.[4][5] This guide will dissect the molecular interactions of JHW007, present quantitative binding data, detail experimental protocols, and visualize the relevant biological pathways.

The Dopamine Transporter: The Primary Target

The dopamine transporter (DAT) is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is crucial for regulating the duration and intensity of dopaminergic neurotransmission. The DAT is the principal target for psychostimulants like cocaine, which block dopamine reuptake, leading to elevated synaptic dopamine levels and the subsequent reinforcing effects.[1]

JHW007 is a high-affinity ligand for the DAT.[1][3] However, its interaction with the transporter is distinct from that of cocaine. JHW007 is characterized as an "atypical" inhibitor, binding to the DAT in an occluded or closed conformation.[4] This mode of binding is associated with a slower onset of DAT occupancy in vivo compared to cocaine, which may contribute to its lack of cocaine-like behavioral stimulation.[1] Furthermore, the binding of JHW007 to the DAT has been shown to be sodium-independent, a feature that may be linked to its ability to antagonize the effects of cocaine.[3]

Secondary and Investigational Targets

While the DAT is the established primary target, research has indicated that JHW007 may also interact with other molecular sites, which could contribute to its overall pharmacological profile.

-

Sigma (σ) Receptors: JHW007 has been shown to possess a high affinity for σ-binding sites.[1][5] The functional consequence of this interaction, whether agonistic or antagonistic, is still under investigation but may play a role in its cocaine-antagonist properties.[5]

-

Histamine (B1213489) H1 Receptors: Affinity for H1 histamine receptors has also been reported for JHW007, although the contribution of this interaction to its primary effects on cocaine-related behaviors appears to be minimal.[1]

-

Dopamine D2 Autoreceptors: Emerging evidence suggests that JHW007 may directly antagonize the autoregulatory dopamine D2 receptor, potentially influencing dopamine neuron firing rates.[4]

-

Brain Acid Soluble Protein 1 (BASP1): A recent study has identified high-affinity binding of a cocaine analog to BASP1, and given that JHW007 is a cocaine analog, this protein could represent a novel, yet to be fully explored, target.[6]

Quantitative Binding and Functional Data

The following tables summarize the quantitative data for this compound's interaction with its primary target and other relevant proteins.

Table 1: In Vitro Binding Affinity of JHW007 for the Dopamine Transporter (DAT)

| Radioligand | Preparation | Species | Kd (nM) | Bmax | Reference |

| [³H]JHW 007 | Striatal Membranes | Rat | 7.40 / 4400 (two-site model) | Not Specified | [3] |

| [³H]JHW 007 | Striatal Membranes | Mouse | 8.18 / 2750 (two-site model) | Not Specified | [3] |

| [³H]JHW 007 | hDAT-transfected N2A cells | Human | 43.7 (one-site model) | Not Specified | [3] |

| [¹²⁵I]RTI-121 | Not Specified | Not Specified | 23.3 (DAT affinity) | Not Specified | [1] |

Table 2: Functional Activity of JHW007

| Assay | Preparation | IC₅₀ (nM) | Reference |

| Dopamine Uptake Inhibition | Not Specified | 24.6 ± 1.97 | [1] |

Table 3: Binding Affinity for Other Targets

| Target | Radioligand | Ki (nM) | Reference |

| Sigma (σ) Receptors | Not Specified | ~2 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of JHW007 with the dopamine transporter.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and density of binding sites for a particular ligand.

-

Objective: To quantify the binding affinity (Kd) and maximum number of binding sites (Bmax) of [³H]JHW 007 for the dopamine transporter.

-

Membrane Preparation:

-

Striata from rats or mice, or human DAT-transfected cells, are homogenized in ice-cold sucrose (B13894) phosphate (B84403) buffer.[7]

-

The homogenate is centrifuged, and the resulting pellet is resuspended and recentrifuged to wash the membranes.[7]

-

The final pellet is resuspended in the assay buffer to a specific concentration.[7]

-

-

Binding Protocol:

-

Assay tubes are prepared containing the membrane preparation, a specific concentration of the radioligand (e.g., 0.5 nM [³H]JHW 007), and either buffer or a competing unlabeled drug for displacement studies.[7]

-

For saturation binding, increasing concentrations of the radioligand are used.

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 100 µM GBR 12909).[7]

-

The mixture is incubated, typically on ice for 120 minutes, to reach equilibrium.[7]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[7]

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The binding data are analyzed using non-linear regression to fit to one-site or two-site binding models to determine Kd and Bmax values.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells or synaptosomes.

-

Objective: To determine the potency (IC₅₀) of JHW007 in inhibiting dopamine uptake.

-

Protocol:

-

Synaptosomes are prepared from brain tissue (e.g., striatum) or cells expressing the DAT are cultured.

-

The preparations are pre-incubated with varying concentrations of JHW007.

-

[³H]Dopamine is added to initiate the uptake reaction.

-

After a short incubation period, the uptake is terminated by rapid filtration or by adding a stop solution.

-

The amount of [³H]dopamine taken up by the synaptosomes or cells is measured.

-

-

Data Analysis: The concentration of JHW007 that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀) is calculated.

Visualizations

The following diagrams illustrate key concepts related to JHW007's mechanism of action and the experimental procedures used in its study.

Caption: JHW007's primary action at the dopaminergic synapse.

Caption: Workflow for a typical radioligand binding assay.

Caption: Logical flow from molecular interaction to behavioral outcome.

References

- 1. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]

- 2. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JHW-007 - Wikipedia [en.wikipedia.org]

- 5. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

JHW007 Hydrochloride: A Technical Whitepaper on a Novel Cocaine Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007 hydrochloride, a benztropine (B127874) (BZT) analogue, has emerged as a significant compound of interest in the development of pharmacotherapies for cocaine addiction. As a high-affinity atypical dopamine (B1211576) reuptake inhibitor, JHW007 exhibits a unique pharmacological profile that distinguishes it from cocaine and other typical dopamine transporter (DAT) ligands. This technical guide provides an in-depth overview of JHW007, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its proposed mechanism of action. Unlike cocaine, JHW007 demonstrates a reduced abuse liability and effectively antagonizes the rewarding and stimulant effects of cocaine in preclinical models. Its mechanism is believed to involve the stabilization of an occluded or inward-facing conformation of the dopamine transporter, a distinct interaction compared to cocaine's stabilization of the outward-facing state. This whitepaper aims to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of monoamine transporter ligands and the pursuit of effective treatments for psychostimulant use disorders.

Pharmacological Profile: Quantitative Data

This compound is characterized by its high affinity for the dopamine transporter (DAT), with considerably lower affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, indicating its selectivity as a dopamine reuptake inhibitor. Its interaction with the sigma-1 receptor has also been investigated.

| Target | Ligand | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Radioligand Binding | Rat | - | 24.6 ± 2.0 | [1] |

| Serotonin Transporter (SERT) | - | Radioligand Binding | Rat | - | 1330 ± 151 | [1] |

| Norepinephrine Transporter (NET) | - | Radioligand Binding | Rat | - | 1730 ± 232 | [1] |

| Dopamine Transporter (DAT) | [3H]JHW 007 | Radioligand Binding | Rat | 7.40 (high affinity site) | - | [2] |

| Dopamine Transporter (DAT) | [3H]JHW 007 | Radioligand Binding | Rat | 4400 (low affinity site) | - | [2] |

| Dopamine Transporter (DAT) | [3H]JHW 007 | Radioligand Binding | Mouse | 8.18 (high affinity site) | - | [2] |

| Dopamine Transporter (DAT) | [3H]JHW 007 | Radioligand Binding | Mouse | 2750 (low affinity site) | - | [2] |

| Dopamine Transporter (DAT) | [3H]JHW 007 | Radioligand Binding | Human (hDAT) | 43.7 | - | [2] |

| Sigma-1 Receptor (σ1R) | --INVALID-LINK---pentazocine | Radioligand Binding | - | ~2 | - | [3] |

Mechanism of Action: Atypical Dopamine Transporter Inhibition

The prevailing hypothesis for JHW007's unique pharmacological profile lies in its distinct interaction with the dopamine transporter (DAT). Unlike cocaine, which is known to bind to and stabilize the outward-facing conformation of the DAT, JHW007 is proposed to preferentially bind to and stabilize an occluded or inward-facing conformation.[3][4] This atypical binding mode is thought to result in a slower onset and longer duration of dopamine uptake inhibition, leading to a more gradual and sustained increase in extracellular dopamine levels, which may contribute to its reduced abuse potential.

Preclinical Behavioral Effects

Locomotor Activity

In rodent models, JHW007 alone does not produce the significant locomotor stimulation characteristic of cocaine. However, when administered prior to cocaine, JHW007 dose-dependently attenuates cocaine-induced hyperlocomotion.[5] This antagonistic effect is a key indicator of its potential as a treatment for cocaine abuse.

Conditioned Place Preference (CPP)

JHW007 does not induce a conditioned place preference on its own, suggesting a lack of rewarding properties at the doses tested.[5] Furthermore, pretreatment with JHW007 effectively blocks the acquisition of cocaine-induced CPP, reinforcing its role as a cocaine antagonist.[5]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or Kd) and selectivity of JHW007 for monoamine transporters.

Materials:

-

[3H]WIN 35,428 (for DAT), [3H]citalopram (for SERT), [3H]nisoxetine (for NET), or [3H]JHW 007.

-

Unlabeled this compound and reference compounds (e.g., cocaine, GBR 12909).

-

Rat or mouse striatal tissue, or cells expressing the transporter of interest.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled JHW007 or a reference compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Locomotor Activity Assay

Objective: To assess the effect of JHW007 on spontaneous and cocaine-induced locomotor activity.

Materials:

-

Male mice (e.g., C57BL/6).

-

Open-field activity chambers equipped with infrared photobeams or video tracking software.

-

This compound and cocaine hydrochloride solutions.

-

Saline solution (vehicle).

Procedure:

-

Habituation: Acclimate the mice to the activity chambers for a set period (e.g., 30-60 minutes) for one or more days prior to testing.

-

Drug Administration: On the test day, administer JHW007 (e.g., 1-10 mg/kg, i.p.) or vehicle. After a specified pretreatment time (e.g., 30 minutes), administer cocaine (e.g., 10-20 mg/kg, i.p.) or vehicle.

-

Data Collection: Immediately place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data using ANOVA to compare the effects of the different drug treatments.

Conditioned Place Preference (CPP) Assay

Objective: To evaluate the rewarding properties of JHW007 and its ability to block cocaine-induced reward.

Materials:

-

Male mice.

-

Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

-

This compound and cocaine hydrochloride solutions.

-

Saline solution (vehicle).

Procedure:

-

Pre-conditioning (Baseline): On day 1, place the mice in the central chamber and allow them to freely explore all three chambers for a set time (e.g., 15-20 minutes). Record the time spent in each chamber to establish baseline preference.

-

Conditioning: Over several days (e.g., 6-8 days), perform conditioning sessions. On drug conditioning days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and confine the mouse to one of the outer chambers. On vehicle conditioning days, administer saline and confine the mouse to the opposite chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals. For antagonist studies, administer JHW007 prior to cocaine during the drug conditioning sessions.

-

Post-conditioning (Test): On the day after the final conditioning session, place the mice in the central chamber and allow them to freely explore all three chambers without any drug administration. Record the time spent in each chamber.

-

Data Analysis: Calculate a preference score (time spent in the drug-paired chamber minus time spent in the saline-paired chamber) for both the pre-conditioning and post-conditioning tests. Use statistical tests (e.g., t-test, ANOVA) to determine if there is a significant increase in preference for the drug-paired chamber.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JHW-007 - Wikipedia [en.wikipedia.org]

- 5. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Atypical Dopamine Reuptake Inhibition by JHW007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007, a benztropine (B127874) analog, represents a significant departure from typical dopamine (B1211576) reuptake inhibitors (DRIs) like cocaine. While it exhibits high affinity for the dopamine transporter (DAT), it possesses a unique pharmacological profile characterized by low abuse liability and the ability to antagonize the behavioral effects of cocaine.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms underlying JHW007's atypical action, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation. The distinctive mode of action of JHW007, involving the stabilization of an inward-facing conformation of the DAT, offers a promising avenue for the development of novel therapeutics for cocaine addiction.[4]

Quantitative Analysis of JHW007 Binding and Inhibition

The affinity and potency of JHW007 at the dopamine transporter (DAT) and other monoamine transporters have been extensively characterized. The following tables summarize the key quantitative data from radioligand binding and dopamine uptake inhibition assays.

Table 1: Binding Affinity of JHW007 and Comparators at Monoamine Transporters

| Compound | Transporter | Species/System | Ki (nM) | Radioligand | Reference |

| JHW007 | DAT | Rat Striatum | 7.40 / 4400 (two-site model) | [³H]JHW007 | [1] |

| Mouse Striatum | 8.18 / 2750 (two-site model) | [³H]JHW007 | [1] | ||

| hDAT-transfected cells | 43.7 (one-site model) | [³H]JHW007 | [1] | ||

| WIN 35,428 | DAT | Rat Striatum | 4.21 | [³H]WIN 35,428 | [1] |

| Mouse Striatum | 8.99 | [³H]WIN 35,428 | [1] | ||

| Cocaine | DAT | - | - | - | |

| JHW007 | NET | - | Low Affinity | [³H]JHW007 | [1] |

| JHW007 | SERT | - | Low Affinity | [³H]JHW007 | [1] |

Ki values represent the inhibition constant, indicating the affinity of the compound for the transporter.

Table 2: Potency of JHW007 in Inhibiting Dopamine Uptake

| Compound | System | IC50 (nM) | Reference |

| JHW007 | COS-7 cells expressing DAT WT | - | [5] |

| COS-7 cells expressing DAT Y335A | - | [5] | |

| Cocaine | Rat Striatal Synaptosomes | 255.2 | [6] |

IC50 values represent the concentration of the compound required to inhibit 50% of dopamine uptake.

The Atypical Mechanism: Preferential Binding to a Closed DAT Conformation

Unlike cocaine, which binds to the outward-open conformation of the dopamine transporter (DAT), JHW007 demonstrates a preference for an occluded or inward-facing conformation.[2][4] This fundamental difference in binding mode is believed to be the basis for its atypical pharmacological profile.

Molecular modeling and mutagenesis studies suggest that JHW007 stabilizes a transporter conformation that is distinct from the one stabilized by cocaine.[4][5] This "atypical" binding leads to a gradual and sustained increase in extracellular dopamine, as opposed to the rapid spike induced by cocaine, which is associated with its high abuse potential.[2] Furthermore, JHW007 can blunt the effects of cocaine, suggesting a competitive interaction at the DAT, but with a different functional outcome.[1][7]

The following diagram illustrates the proposed signaling pathway, contrasting the actions of cocaine and JHW007 on the dopamine transporter.

Caption: Cocaine vs. JHW007 binding to DAT conformations.

Experimental Protocols

The characterization of JHW007's interaction with the dopamine transporter involves several key experimental techniques.

Radioligand Binding Assays

These assays are used to determine the affinity of JHW007 for the dopamine transporter.

Methodology:

-

Membrane Preparation: Striatal tissue from rats or mice, or cells transfected with the human dopamine transporter (hDAT), are homogenized in an ice-cold sucrose (B13894) phosphate (B84403) buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.[1]

-

Incubation: The prepared membranes are incubated with a specific concentration of a radiolabeled ligand, such as [³H]JHW007 or [³H]WIN 35,428, in the presence of varying concentrations of the unlabeled competitor drug (JHW007 or others).[1]

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.[1]

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined, from which the Ki value is calculated using the Cheng-Prusoff equation.[1]

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Synaptosomal Dopamine Uptake Assays

These assays measure the functional effect of JHW007 on the reuptake of dopamine into nerve terminals.

Methodology:

-

Synaptosome Preparation: Striatal tissue is homogenized in a suitable buffer and centrifuged to obtain a crude synaptosomal pellet.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of JHW007 or a control substance.

-

Uptake Initiation: [³H]Dopamine is added to the synaptosomal suspension to initiate the uptake process.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration or by the addition of a stop solution.

-

Radioactivity Measurement: The amount of [³H]dopamine taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of JHW007 that inhibits 50% of the specific dopamine uptake (IC50) is determined.

Behavioral Pharmacology of JHW007

The atypical molecular mechanism of JHW007 translates into a unique behavioral profile. In preclinical studies, JHW007 has been shown to:

-

Block Cocaine-Induced Reward: JHW007 effectively blocks the conditioned place preference (CPP) induced by cocaine, indicating that it can attenuate the rewarding effects of the psychostimulant.[3]

-

Reduce Cocaine Self-Administration: Rodents will self-administer cocaine, a model of compulsive drug-seeking behavior. JHW007 has been shown to reduce this behavior.[2]

-

Lack Stimulant Effects: Unlike cocaine, JHW007 does not produce significant locomotor stimulation on its own.[3] In fact, it can dose-dependently suppress the hyperactivity induced by cocaine.[3]

-

Prevent Sensitization: Chronic administration of cocaine leads to sensitization, where the locomotor-activating effects of the drug are enhanced. JHW007 has been demonstrated to prevent the development of this sensitization.[3][8]

Molecular Modeling and Conformational Selection

Computational studies, including molecular dynamics (MD) simulations, have provided atomistic-level insights into the interaction of JHW007 with the dopamine transporter.[4] These studies support the hypothesis that JHW007 preferentially binds to and stabilizes an inward-occluded conformation of the DAT.[4] This is in stark contrast to cocaine, which is thought to lock the transporter in an outward-open state.[4] The Y156F mutation in the DAT has been shown to shift the conformational equilibrium towards an outward-open state, and this mutation reduces the potency of JHW007, further supporting the conformational selection hypothesis.[4]

Future Directions and Therapeutic Potential

The atypical dopamine reuptake inhibition profile of JHW007 makes it a compelling lead compound for the development of medications for cocaine use disorder. Its ability to block the rewarding and reinforcing effects of cocaine without producing significant stimulant effects of its own is a highly desirable characteristic for an anti-addiction therapeutic. Further research is warranted to explore the clinical potential of JHW007 and other benztropine analogs. This includes a deeper investigation into their effects on dopamine D2 autoreceptor neurotransmission, as some studies suggest JHW007 may also have direct or indirect effects on these receptors.[2][7][9] The development of compounds that can selectively stabilize the inward-facing conformation of the DAT represents a promising strategy for a new generation of addiction pharmacotherapies.

References

- 1. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JHW-007 - Wikipedia [en.wikipedia.org]

- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

JHW007 Hydrochloride: A Technical Guide to Solubility in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of JHW007 hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This document is intended to be a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where the precise handling and dissolution of this compound are critical.

Executive Summary

This compound is a potent and selective dopamine (B1211576) uptake inhibitor, demonstrating high affinity for the dopamine transporter (DAT).[1][2] Its pharmacological profile has led to its investigation as a potential therapeutic agent for cocaine addiction.[3][4][5] Understanding its solubility in standard laboratory solvents is a fundamental prerequisite for accurate and reproducible in vitro and in vivo studies. This guide summarizes the quantitative solubility data, provides a detailed, representative experimental protocol for solubility determination, and illustrates the primary signaling pathway associated with this compound's mechanism of action.

Quantitative Solubility Data

The solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol is well-documented in commercially available product data sheets. The compound exhibits high solubility in both solvents.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 100 | 42.19 |

| Ethanol | 100 | 42.19 |

Note: The molecular weight of this compound is 421.95 g/mol .[1][2] The solubility data is based on this molecular weight.

Experimental Protocols: Solubility Determination

While the precise experimental methods used to determine the cited solubility data are proprietary to the manufacturers, a general and widely accepted protocol for determining the thermodynamic (equilibrium) solubility of a small molecule like this compound is presented below. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved compound, often using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), anhydrous, analytical grade

-

Ethanol, absolute, analytical grade

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Appropriate mobile phase for HPLC (e.g., acetonitrile/water with a suitable buffer)

-

C18 HPLC column

Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve to ensure a solid phase remains.

-

Add a precise volume of the chosen solvent (DMSO or ethanol) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a short period to permit the excess solid to settle.

-

Carefully withdraw a portion of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas at the appropriate wavelength.

-

Dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC system and record the peak areas.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the concentration in the original, undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway of this compound

This compound is an atypical dopamine reuptake inhibitor.[3] It binds with high affinity to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of dopamine.[1][2] This leads to enhanced dopaminergic signaling. Additionally, some evidence suggests that JHW007 may act as a direct antagonist at the dopamine D2 autoreceptor, which could further contribute to its pharmacological effects.[3][4][6]

Caption: Proposed mechanism of action for this compound at the dopaminergic synapse.

References

- 1. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. JHW-007 - Wikipedia [en.wikipedia.org]

- 4. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on JHW007 Hydrochloride for Cocaine Addiction Research

Introduction

This compound is a benztropine (B127874) (BZT) analog with a high affinity for the dopamine (B1211576) transporter (DAT), currently under investigation as a potential pharmacotherapy for cocaine addiction.[1][2][3] Unlike typical dopamine reuptake inhibitors (DRIs) such as cocaine, JHW007 is classified as an "atypical" inhibitor. This distinction arises from its unique mechanism of action at the DAT, which results in a pharmacological profile with low abuse potential and the ability to antagonize the behavioral effects of cocaine.[1][3] This guide provides a comprehensive overview of the technical details surrounding this compound, including its binding characteristics, neurochemical effects, preclinical behavioral data, and detailed experimental protocols relevant to its study in the context of cocaine addiction.

Core Data Presentation

The following tables summarize the key quantitative data regarding this compound's interaction with monoamine transporters and its effects in preclinical models.

Table 1: In Vitro Binding Affinity and Selectivity

This table presents the binding affinity (Ki and Kd values) of JHW007 for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.

| Compound | Transporter | Ki (nM) | Kd (nM) | Species/System | Reference |

| JHW007 | DAT | 25 | - | Not Specified | [4][5] |

| SERT | 1730 | - | Not Specified | [4] | |

| NET | 1330 | - | Not Specified | [4] | |

| DAT (Site 1) | - | 7.40 | Rat | [3][6] | |

| DAT (Site 2) | - | 4400 | Rat | [3][6] | |

| DAT (Site 1) | - | 8.18 | Mouse | [3][6] | |

| DAT (Site 2) | - | 2750 | Mouse | [3][6] | |

| hDAT | - | 43.7 | Human (transfected cells) | [3][6] | |

| WIN 35,428 | DAT | - | 4.21 | Rat | [3][6] |

| DAT | - | 8.99 | Mouse | [3][6] |

Ki (Inhibition Constant): Concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. Kd (Dissociation Constant): Concentration of a ligand at which 50% of the receptors are occupied at equilibrium.

Table 2: In Vivo Behavioral Effects

This table summarizes the behavioral outcomes observed in preclinical animal models of cocaine addiction following the administration of JHW007.

| Behavioral Model | Species | JHW007 Dose Range | Cocaine Challenge Dose | Key Findings | Reference |

| Conditioned Place Preference (CPP) | Mice | Ample dose range | Not specified | JHW007 did not produce CPP on its own but effectively blocked cocaine-induced CPP. | [2] |

| Locomotor Activity | Mice | Not specified | Not specified | JHW007 did not stimulate locomotor activity on its own but dose-dependently suppressed cocaine-evoked hyperactivity. | [2] |

| Locomotor Sensitization | Mice | Not specified | Subchronic (8-day) exposure | JHW007 did not produce sensitization alone but prevented the development of cocaine-induced locomotor sensitization. | [2] |

| Cocaine Self-Administration | Rats | Not specified | Not specified | JHW007 decreases cocaine self-administration. | [3][4] |

| Methamphetamine Self-Administration | Rats | Not specified | Not specified | JHW007 decreases methamphetamine self-administration. | [4] |

| Elevated Plus Maze (EPM) | Mice | Not specified | Not specified | Acute and subchronic JHW007, alone or with cocaine, produced an anxiogenic-like profile. | [2] |

Table 3: Neurochemical Effects

This table outlines the effects of JHW007 on extracellular dopamine levels, particularly within the nucleus accumbens (NAc), a key brain region in the reward pathway.

| Method | Species | JHW007 Dose | Effect on Extracellular Dopamine (DA) in NAc | Comparison with Cocaine | Reference |

| Microdialysis | Mice | Not specified | Produces a gradual and sustained increase in extracellular DA. | JHW007 produces a maximal effect of ~400% of control, whereas cocaine's maximal effect is ~700%. The dose-effect curve for JHW007 is less steep. | [1][7] |

| Not specified | Rats | 3.0 mg/kg and 10.0 mg/kg | Dose-dependently increases extracellular DA levels. | When combined with cocaine, the effects on DA levels are less than additive, suggesting an antagonistic interaction at the DAT. | [8] |

Mechanism of Action and Signaling Pathways

JHW007's therapeutic potential stems from its atypical interaction with the dopamine transporter. Unlike cocaine, which binds to the DAT in an open conformation, JHW007 preferentially binds to an occluded (closed) conformation.[1] This mode of binding is thought to be responsible for the slower onset and lower peak of extracellular dopamine increase observed with JHW007 compared to cocaine.[1] This blunted dopaminergic response is hypothesized to be sufficient to occupy the DAT and prevent cocaine binding, yet insufficient to produce the robust reinforcing effects characteristic of abused stimulants.

Additionally, research suggests that JHW007 may directly antagonize the autoregulatory dopamine D2 receptor, which would further modulate dopamine neurotransmission.[1]

Signaling Pathway Diagram

Caption: Proposed mechanism of JHW007 vs. Cocaine at the dopamine synapse.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki, Kd) and selectivity of JHW007 for monoamine transporters (DAT, SERT, NET).

Materials:

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]JHW007.

-

Membrane Preparations: Striatal tissue from rats or mice, or cells transfected with human DAT (hDAT).

-

Buffer: Sucrose phosphate (B84403) buffer.

-

Competing Ligands: JHW007, cocaine, GBR 12909, and various other dopamine, serotonin, and norepinephrine uptake inhibitors.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Dissect striata from rodents and prepare crude membrane homogenates via centrifugation, or culture hDAT-transfected cells.

-

Saturation Binding: To determine Kd, incubate a fixed amount of membrane preparation with increasing concentrations of [³H]JHW007 or [³H]WIN 35,428.

-

Competition Binding: To determine Ki, incubate membranes with a fixed concentration of a radioligand (e.g., 0.5 nM [³H]WIN 35,428) and varying concentrations of JHW007.

-

Incubation: Incubate assay tubes on ice for 120 minutes to reach equilibrium.

-

Nonspecific Binding Determination: Define nonspecific binding in the presence of a high concentration of a selective ligand (e.g., 100 µM cocaine or GBR 12909).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters. Wash filters to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Analyze data using nonlinear regression analysis (e.g., one-site or two-site binding models) to calculate Kd and Ki values.

Cocaine-Induced Locomotor Sensitization

Objective: To assess whether JHW007 can prevent the development of behavioral sensitization to the locomotor-activating effects of cocaine.

Materials:

-

Subjects: Male mice.

-

Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

-

Drugs: this compound, cocaine hydrochloride, saline.

Procedure:

-

Habituation: Habituate mice to the open-field arenas for 30-60 minutes for several days.

-

Induction Phase (8 days):

-

Control Group: Receives saline + saline.

-

Cocaine Group: Receives saline followed by cocaine.

-

JHW007 Group: Receives JHW007 followed by saline.

-

JHW007 + Cocaine Group: Receives JHW007 followed by cocaine.

-

Administer injections once daily for 8 days. Immediately after the second injection, place the animal in the open field and record locomotor activity (e.g., distance traveled) for 60-120 minutes.

-

-

Withdrawal Phase: House animals in their home cages with no drug treatment for a period of 7-14 days.

-

Challenge Phase: On the challenge day, administer a single challenge dose of cocaine to all groups and record locomotor activity as in the induction phase.

-

Data Analysis: Compare the locomotor response to the cocaine challenge across the different treatment groups. Prevention of sensitization is indicated if the JHW007 + Cocaine group shows a significantly lower locomotor response than the Cocaine group, and similar to the control group's response to the first cocaine injection.

Experimental Workflow Diagram

Caption: Standard experimental workflow for a locomotor sensitization study.

Cocaine Self-Administration and Reinstatement

Objective: To determine if JHW007 can reduce the reinforcing effects of cocaine and prevent relapse-like behavior.

Materials:

-

Subjects: Rats fitted with intravenous (IV) catheters.

-

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and cue lights.

-

Drugs: this compound, cocaine hydrochloride, saline.

Procedure:

-

Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats.

-

Acquisition of Self-Administration:

-

Place rats in operant chambers for 2-hour sessions daily.

-

Presses on the active lever result in an IV infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a discrete cue (e.g., light).

-

Presses on the inactive lever have no consequence.

-

Continue training until stable responding is achieved.

-

-

JHW007 Treatment (Maintenance Phase):

-

Once responding is stable, pre-treat animals with various doses of JHW007 or vehicle before the self-administration session.

-

Measure the number of cocaine infusions earned. A reduction in infusions in the JHW007-treated group indicates a decrease in cocaine's reinforcing efficacy.

-

-

Extinction and Reinstatement:

-

Extinction: Replace cocaine with saline. Active lever presses now result in a saline infusion and no cues. Continue until responding is significantly reduced.

-

Reinstatement: After extinction, test for reinstatement of drug-seeking behavior (responding on the active lever) triggered by a cocaine prime (a non-contingent injection of cocaine), presentation of the conditioned cues, or a stressor.

-

Administer JHW007 prior to the reinstatement test to assess its ability to block cue-, stress-, or drug-primed reinstatement.

-

Logical Framework for Therapeutic Action

The potential of JHW007 as a treatment for cocaine addiction is based on a logical progression from its molecular action to its behavioral effects.

Logical Relationship Diagram

References

- 1. JHW-007 - Wikipedia [en.wikipedia.org]

- 2. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 5. scbt.com [scbt.com]

- 6. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on JHW007 Hydrochloride and its Binding Affinity for the Dopamine (B1211576) Transporter (DAT)

This technical guide provides a comprehensive overview of this compound, focusing on its high-affinity binding to the dopamine transporter (DAT). JHW007 is a benztropine (B127874) analog that acts as a high-affinity dopamine uptake inhibitor.[1][2] Unlike typical DAT ligands, it exhibits a unique profile with low abuse liability, making it a compound of significant interest for the development of therapeutics for cocaine addiction.[3][4][5] This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant biological pathways.

Quantitative Binding Affinity Data

This compound demonstrates high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). The binding affinity is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

The compiled data below showcases the binding profile of this compound.

| Transporter | Binding Affinity (Kᵢ) in nM | Reference |

| Dopamine Transporter (DAT) | 25 | [1][2] |

| Norepinephrine Transporter (NET) | 1330 | [1] |

| Serotonin Transporter (SERT) | 1730 | [1] |

Table 1: Binding affinities of this compound for monoamine transporters.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for the dopamine transporter is determined using competitive radioligand binding assays. This method measures the ability of the unlabeled compound (JHW007) to displace a radiolabeled ligand that is known to bind to the target transporter.

Materials

-

Test Compound: this compound

-

Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand) or [³H]JHW 007.[3]

-

Tissue Source: Striatal tissue from rats or mice, or human DAT-transfected cells (e.g., hDAT/N2A neuroblastoma cells).[3]

-

Buffer: Ice-cold modified sucrose (B13894) phosphate (B84403) buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH adjusted to 7.4).[3]

-

Displacer for Nonspecific Binding: 100 µM cocaine or 100 µM GBR 12909.[3]

-

Filtration Apparatus: Cell harvester for rapid filtration.

-

Scintillation Counter: For measuring radioactivity.

Membrane Preparation

-

Tissue Dissection: Brains from rats or mice are removed, and the striata are dissected and immediately frozen. For cell lines, cells are washed with ice-cold buffer and scraped into centrifuge tubes.[3]

-

Homogenization: The tissue or cells are homogenized in 20 volumes (w/v) of ice-cold sucrose phosphate buffer using a Polytron homogenizer.[3]

-

Centrifugation: The homogenate is centrifuged at 20,000g for 10 minutes at 4°C.[3]

-

Washing: The resulting pellet is resuspended in fresh buffer and re-centrifuged under the same conditions to wash the membranes.[3]

-

Final Preparation: The final pellet is resuspended in the buffer to a concentration of 10 mg (original wet weight) per ml.[3]

Competition Binding Assay

-

Assay Setup: Experiments are conducted in assay tubes containing a total volume of 0.5 ml of sucrose phosphate buffer.[3]

-

Component Addition: Each tube contains:

-

Nonspecific Binding: A separate set of tubes is prepared with a high concentration of a non-radiolabeled DAT inhibitor (e.g., 100 µM cocaine) to determine nonspecific binding.[3]

-

Incubation: The assay tubes are incubated on ice for 120 minutes to reach equilibrium.[3]

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate the bound from the free radioligand.[3]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

Data Analysis

The data from the competition assay is used to generate a dose-response curve by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of JHW007. The IC₅₀ (the concentration of JHW007 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental and logical processes involved in determining the binding affinity of this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. scbt.com [scbt.com]

- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JHW-007 - Wikipedia [en.wikipedia.org]

JHW007 Hydrochloride: An In-Depth Technical Guide on its Effects on Dopamine D2 Autoreceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a cocaine analog recognized for its high affinity as an atypical dopamine (B1211576) reuptake inhibitor, which is under investigation for its potential in treating cocaine addiction.[1] Unlike typical dopamine reuptake inhibitors, JHW007 binds to the dopamine transporter (DAT) in an occluded conformation, leading to a gradual and sustained increase in extracellular dopamine.[1] Beyond its primary action at the DAT, emerging evidence suggests that JHW007 may also directly modulate dopaminergic activity through interaction with dopamine D2 autoreceptors. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on dopamine D2 autoreceptors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Dopamine D2 autoreceptors are presynaptic receptors located on dopaminergic neurons that regulate the synthesis and release of dopamine, as well as the neuron's firing rate. Modulation of these autoreceptors presents a valuable therapeutic target for substance use disorders and other neurological conditions. The potential dual action of JHW007 at both the DAT and D2 autoreceptors makes it a compound of significant interest in the development of novel pharmacotherapies.

Primary Pharmacology: Atypical Dopamine Transporter Inhibition

The principal mechanism of action for JHW007 is its high-affinity binding to the dopamine transporter (DAT). This interaction is characterized as "atypical" because it stabilizes an occluded conformation of the transporter. This mode of binding is distinct from that of cocaine and results in a slower onset and more sustained elevation of extracellular dopamine levels, which is thought to contribute to its lower abuse potential and its ability to blunt the effects of cocaine.[1]

Effects on Dopamine D2 Autoreceptors

Recent studies have revealed a secondary mechanism of action for JHW007 involving direct interaction with dopamine D2 receptors, including the presynaptic autoreceptors. Electrophysiological evidence strongly suggests that JHW007 can act as an antagonist at these receptors.

Evidence for D2 Autoreceptor Antagonism

Research by Avelar and colleagues (2017) demonstrated that JHW007 unexpectedly inhibits D2 receptor-mediated currents in midbrain dopamine neurons.[2] In contrast to typical DAT inhibitors like cocaine, which enhance D2 autoreceptor-mediated currents by increasing extracellular dopamine, JHW007 was found to decrease the amplitude of these currents. This effect is consistent with direct antagonism at the D2 autoreceptor.[2]

This antagonistic action at D2 autoreceptors could contribute to its therapeutic profile by preventing the negative feedback mechanism that would typically reduce dopamine release and neuron firing in response to elevated synaptic dopamine levels caused by DAT inhibition.

Data Presentation

The following tables summarize the available quantitative data for this compound's interaction with the dopamine D2 receptor and the dopamine transporter.

Table 1: JHW007 Binding Affinity and Functional Activity at Dopamine D2 Receptors

| Parameter | Value | Receptor Subtype | Species | Source |

| Binding Affinity (Kᵢ) | 47.1 nM | D2L | Not Specified | Avelar et al., 2017 (citing Katz et al., 2004) |

| Functional Antagonism (IC₅₀) | 2 µM | D2 | Not Specified | Avelar et al., 2017 (citing Cao et al., 2016) |

Table 2: JHW007 Binding Affinity at the Dopamine Transporter (DAT)

| Parameter | Value | Species | Source |

| Binding Affinity (Kᵢ) | 12.0 nM | Not Specified | Avelar et al., 2017 (citing Kopajtic et al., 2010) |

Experimental Protocols

This section details the methodologies used in the key experiments that have characterized the effects of JHW007 on dopamine D2 autoreceptors and its binding properties.

Radioligand Binding Assays for D2 Receptors

The binding affinity of JHW007 at dopamine D2 receptors was determined using competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.

-

Tissue Preparation: Membranes are prepared from cells stably expressing the human dopamine D2L receptor subtype or from brain regions rich in D2 receptors (e.g., striatum). The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

-

Assay Conditions: The assay is typically performed in a final volume of 500 µL containing the membrane preparation, a specific D2 receptor radioligand (e.g., [³H]spiperone), and varying concentrations of JHW007.

-

Incubation: The mixture is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Termination and Detection: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are then washed with ice-cold buffer. The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard D2 antagonist (e.g., sulpiride). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for JHW007 is determined by non-linear regression analysis of the competition binding data, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology in Midbrain Dopamine Neurons

The functional effects of JHW007 on D2 autoreceptor-mediated currents are investigated using whole-cell patch-clamp electrophysiology in brain slices containing midbrain dopamine neurons (substantia nigra and ventral tegmental area).[2]

-

Brain Slice Preparation: Mice are anesthetized and transcardially perfused with an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and coronal slices containing the midbrain are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature before recording.

-

Recording Setup: Slices are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Dopamine neurons are visually identified.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are made from identified dopamine neurons. D2 autoreceptor-mediated inhibitory postsynaptic currents (IPSCs) are evoked by electrical stimulation of local afferents. These currents are pharmacologically isolated by blocking other neurotransmitter receptors.

-

Drug Application: JHW007 is bath-applied at various concentrations, and its effect on the amplitude and kinetics of the D2-mediated IPSCs is recorded.

-

Data Analysis: The amplitude and duration of the D2-IPSCs are measured before and after the application of JHW007. Statistical analysis is used to determine the significance of any observed changes.

Mandatory Visualizations

Signaling Pathway of the Dopamine D2 Autoreceptor

Caption: Dopamine D2 autoreceptor signaling pathway and the antagonistic effect of JHW007.

Experimental Workflow for Electrophysiological Recording

Caption: Workflow for patch-clamp electrophysiology to assess JHW007's effects.

Conclusion

This compound is a promising atypical dopamine reuptake inhibitor with a multifaceted mechanism of action. In addition to its primary effect on the dopamine transporter, there is compelling evidence for its direct antagonism of dopamine D2 autoreceptors. This antagonistic action may contribute significantly to its therapeutic potential by disinhibiting dopaminergic neurotransmission. The available data indicate a moderate binding affinity for the D2L receptor and weak functional antagonism. Further research is warranted to fully elucidate the functional consequences of D2 autoreceptor antagonism by JHW007, particularly through dedicated functional assays like GTPγS binding or cAMP modulation in systems specifically isolating the autoreceptor population. A comprehensive understanding of this dual action is crucial for the continued development of JHW007 as a potential pharmacotherapy for cocaine addiction.

References

The Pharmacological Profile of JHW007 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007 hydrochloride is a benztropine (B127874) analog that has emerged as a significant research tool and a potential therapeutic lead, particularly in the context of cocaine addiction.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of JHW007, detailing its mechanism of action, binding affinities, and its effects in both in vitro and in vivo models. The information is presented to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

JHW007, chemically known as N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane hydrochloride, is a high-affinity ligand for the dopamine (B1211576) transporter (DAT).[1][4] Unlike typical DAT inhibitors such as cocaine, JHW007 exhibits an atypical pharmacological profile, characterized by a lack of cocaine-like psychostimulant effects and the ability to antagonize the behavioral and neurochemical effects of cocaine.[1][3][5] This unique profile has positioned JHW007 as a lead compound for the development of pharmacotherapies for cocaine use disorder.[1]

Mechanism of Action

The primary mechanism of action of JHW007 is the inhibition of dopamine reuptake via binding to the dopamine transporter (DAT).[1][2] However, its interaction with the DAT is distinct from that of cocaine.

Atypical Dopamine Transporter Inhibition: JHW007 binds to the DAT in an occluded (closed) conformation.[2] This mode of binding is thought to be responsible for the gradual and sustained increase in extracellular dopamine, in contrast to the rapid and pronounced spike induced by cocaine.[2] This atypical interaction with the DAT is believed to contribute to its lack of abuse liability.[2][6]

Dopamine D2 Autoreceptor Antagonism: Emerging evidence suggests that JHW007 may also act as a direct antagonist of the dopamine D2 autoreceptor.[2][7] This action would further modulate dopaminergic neurotransmission by blocking the feedback inhibition of dopamine release, a mechanism that is currently under investigation.[2][7]

Signaling Pathway of JHW007 at the Dopaminergic Synapse

Caption: Proposed mechanism of JHW007 at the dopamine synapse.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional data for this compound.

Table 1: Dopamine Transporter (DAT) Binding Affinity

| Species/System | Radioligand | Parameter | Value (nM) | Reference |

| Rat Striatum | [³H]WIN 35,428 | Kd | 4.21 | [8] |

| Rat Striatum | [³H]JHW 007 | Kd1 | 7.40 | [6][8] |

| Kd2 | 4400 | [6][8] | ||

| Mouse Striatum | [³H]WIN 35,428 | Kd | 8.99 | [8] |

| Mouse Striatum | [³H]JHW 007 | Kd1 | 8.18 | [6][8] |

| Kd2 | 2750 | [6][8] | ||

| hDAT-transfected cells | [³H]JHW 007 | Kd | 43.7 | [6][8] |

| - | - | Ki | 25 | [4] |

Table 2: Dopamine Uptake Inhibition

| Assay System | Parameter | Value (nM) | Reference |

| - | IC50 | 24.6 ± 1.97 | [1] |

Table 3: Affinity for Other Receptors

| Receptor | Parameter | Value (nM) | Reference |

| Sigma (σ) receptors | High Affinity | - | [1] |

| Histamine (B1213489) H1 receptors | Affinity | - | [1] |

Note: Specific Ki values for sigma and histamine H1 receptors were not available in the reviewed literature, but high affinity was noted.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of JHW007 for its targets.

Objective: To determine the equilibrium dissociation constant (Kd) and binding affinity (Ki) of JHW007 for the dopamine transporter and other receptors.

Experimental Workflow:

Caption: General workflow for radioligand binding assays.

Detailed Methodology:

-

Membrane Preparation:

-

Brains from rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice) are dissected, and the striata are rapidly frozen.[6]

-

Tissues or human DAT (hDAT)-transfected cells are homogenized in ice-cold sucrose (B13894) phosphate (B84403) buffer.[6]

-

The homogenate is centrifuged, and the resulting pellet is resuspended and recentrifuged to wash the membranes.[6]

-

The final pellet is resuspended in buffer to a specific concentration.[6]

-

-

Binding Assay:

-